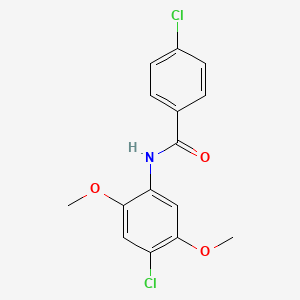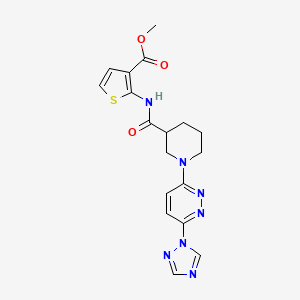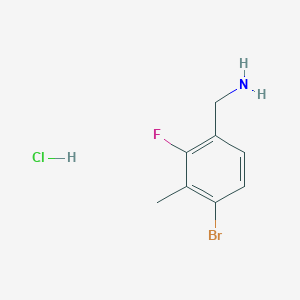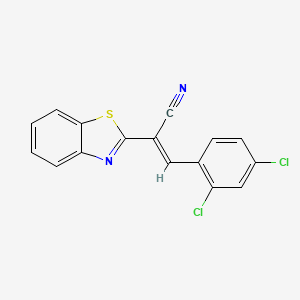![molecular formula C22H20N6O B2823214 {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone CAS No. 1456905-11-5](/img/structure/B2823214.png)
{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone is a promising molecule with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone is not fully understood. However, it is believed to act as an inhibitor of protein kinases and may also have anti-inflammatory and neuroprotective properties.
Biochemical and Physiological Effects:
Studies have shown that {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone can inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. This compound may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has shown potential as a neuroprotective agent by inhibiting the aggregation of amyloid-beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone in lab experiments include its potential as a protein kinase inhibitor, anti-inflammatory agent, and neuroprotective agent. However, the limitations of this compound include its low yield in synthesis and limited understanding of its mechanism of action.
Orientations Futures
For research on {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone include further studies on its mechanism of action, optimization of the synthesis method to increase yield, and exploration of its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, this compound may also have potential as a tool for studying protein kinase signaling pathways and neurodegenerative disease mechanisms.
Méthodes De Synthèse
The synthesis of {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone involves the reaction of 2-quinolylmagnesium bromide with 4-(3-bromo-1H-pyrazol-5-yl)piperazine, followed by treatment with 3-pyridylboronic acid and subsequent oxidation. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone has been studied for its potential application in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results as a potential inhibitor of the protein kinase CK2, which is involved in cell proliferation and survival. Inflammation research has shown that this compound may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has shown potential as a neuroprotective agent by inhibiting the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(19-8-7-16-4-1-2-6-18(16)24-19)28-12-10-27(11-13-28)21-14-20(25-26-21)17-5-3-9-23-15-17/h1-9,14-15H,10-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQZYHUELFIWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2823136.png)


![5-Methyl-2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2823140.png)
![4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde](/img/structure/B2823142.png)

![2-(benzylthio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2823144.png)


![4-Propyl-1-oxaspiro[2.5]octane](/img/structure/B2823150.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2823154.png)